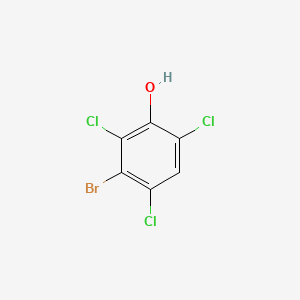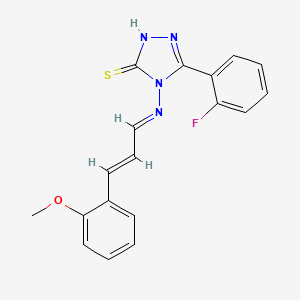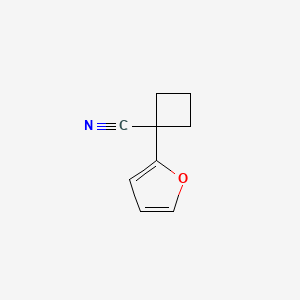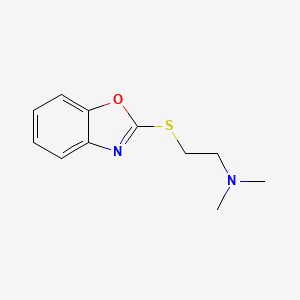![molecular formula C19H17BrN4OS3 B12006261 N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide (CAS Number: 488746-47-0) is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHBrNOS
Molecular Weight: 493.47 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathway are scarce in the literature. further research may reveal more insights.
Industrial Production Methods: As of now, there is no documented industrial-scale production method for N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide. Its rarity and unique structure likely contribute to the lack of large-scale production.
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify the sulfur-containing groups.
Reduction: Reduction reactions may alter the carbonyl functionality.
Substitution: Substitution reactions at the bromine or sulfur centers are possible.
Bromination: Bromine or bromine-containing reagents.
Hydrazinolysis: Hydrazine hydrate or hydrazine derivatives.
Thiadiazole Formation: Thiadiazole precursors under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.
Coordination Chemistry: Investigating its coordination behavior with metal ions.
Antifungal Activity: Some derivatives exhibit antifungal properties.
Biological Assays: Studying its effects on cellular processes.
Pharmaceuticals: Potential drug candidates.
Materials Science: Incorporation into materials for specific properties.
Mechanism of Action
The precise mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related compounds:
(3-bromo-5-methylphenyl)(4-methylbenzyl)sulfane: A structurally similar compound.
Properties
Molecular Formula |
C19H17BrN4OS3 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17BrN4OS3/c1-13-5-7-14(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-10-15-3-2-4-16(20)9-15/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
InChI Key |
BXXZHTQCJJTHSO-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)

![2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)

